molecular formula C10H8FNO2 B3263788 6-Fluoro-1H-indol-3-YL acetate CAS No. 3802-81-1

6-Fluoro-1H-indol-3-YL acetate

Cat. No.: B3263788
CAS No.: 3802-81-1
M. Wt: 193.17 g/mol
InChI Key: DGWVDNRYCBRRTP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indole (B1671886) Scaffold Research

The journey of indole chemistry began in the mid-19th century, intertwined with the study of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.org This initial work laid the foundation for what would become a vast and dynamic field of chemical research. By the early 20th century, the significance of the indole scaffold had expanded beyond dyes, with the discovery of its presence in essential biomolecules like the amino acid tryptophan and various alkaloids. wikipedia.orgcreative-proteomics.com This realization spurred a massive surge in indole chemistry research. eurekaselect.com

Key synthetic methodologies were developed during this period, greatly enhancing the accessibility and diversity of indole derivatives. The Fischer indole synthesis, established by Emil Fischer in 1883, remains one of the most reliable methods for creating substituted indoles. wikipedia.orgcreative-proteomics.com Later, the Leimgruber–Batcho indole synthesis, disclosed in 1976, provided a high-yielding and efficient route, which became particularly popular within the pharmaceutical industry. wikipedia.org These and other synthetic advancements have allowed chemists to explore the vast chemical space of indole-based compounds, leading to their use in a wide array of applications, from materials science to agriculture. numberanalytics.comirjmets.com The indole nucleus is now recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. eurekaselect.comresearchgate.net

Significance of Fluorine Substitution in Medicinal and Organic Chemistry

The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry, a practice that has grown exponentially since the mid-20th century. selvita.comtandfonline.com Fluorine, the most electronegative element, possesses unique properties that can profoundly influence a molecule's biological and physicochemical characteristics. selvita.comacs.org Its small size, comparable to a hydrogen atom, allows it to act as a bioisostere for hydrogen without causing significant steric hindrance. sci-hub.se

Overview of Research Trajectories for 6-Fluoro-1H-indol-3-YL acetate (B1210297) and Related Compounds

The convergence of indole chemistry and fluorine substitution has led to the exploration of fluorinated indole derivatives as a promising class of compounds in drug discovery. researchgate.net The synthesis of indoles bearing fluorine atoms or trifluoromethyl groups has gained significant interest due to their broad scope of physiological activity. researchgate.net

Research into specifically fluorinated indoles, such as those with fluorine at the 6-position, is driven by the desire to fine-tune the electronic and metabolic properties of the indole scaffold. The placement of an electron-withdrawing fluorine atom on the benzene (B151609) ring of the indole can influence the reactivity and biological interactions of the entire molecule.

Properties

IUPAC Name

(6-fluoro-1H-indol-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWVDNRYCBRRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CNC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6 Fluoro 1h Indol 3 Yl Acetate

Established Synthetic Pathways for the Indole (B1671886) Core

The construction of the fundamental indole scaffold is the primary step in the synthesis of 6-Fluoro-1H-indol-3-yl acetate (B1210297). Several classical methods can be adapted for this purpose.

Fischer Indole Synthesis Applications and Modifications

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a widely used and versatile method for constructing indole rings. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone.

For the synthesis of the 6-fluoroindole (B127801) core, the logical starting material would be (4-fluorophenyl)hydrazine. This would be reacted with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, under acidic conditions. The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to yield the aromatic indole ring. A variety of acids can be employed as catalysts, including Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride.

Reactants Catalyst General Conditions Product
(4-fluorophenyl)hydrazineBrønsted or Lewis AcidHeating6-Fluoroindole derivative
Aldehyde or Ketone

A significant modification to the classical Fischer indole synthesis was developed by Buchwald, involving a palladium-catalyzed cross-coupling of aryl bromides with hydrazones. This approach could potentially be applied by using 1-bromo-4-fluorobenzene (B142099) as a starting material.

Alternative Cyclization and Annulation Strategies

While the Fischer indole synthesis is a mainstay, other methods for constructing the indole nucleus can also be considered for the preparation of a 6-fluoroindole intermediate.

Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-acetophenone with an excess of an aniline (B41778) derivative. In the context of 6-fluoroindole synthesis, 4-fluoroaniline (B128567) would be reacted with an appropriate α-bromo-ketone. The reaction conditions are often harsh, which can limit its applicability. However, milder procedures using microwave irradiation have been developed.

Madelung Synthesis: This intramolecular cyclization of an N-phenylamide at high temperatures in the presence of a strong base offers another route. The synthesis of a 6-fluoroindole derivative would necessitate starting with an N-acyl-4-fluoro-ortho-toluidine. The vigorous reaction conditions are a notable drawback.

Nenitzescu Indole Synthesis: This reaction builds 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. While not directly applicable for a 6-fluoroindole, it is a significant indole synthesis method. Modifications to this reaction have been explored for the synthesis of various substituted indoles.

Introduction of the Fluoro Moiety at the C-6 Position

The introduction of the fluorine atom at the C-6 position of the indole ring is a critical step that can be achieved through either electrophilic or nucleophilic fluorination strategies.

Electrophilic Fluorination Reagents and Reaction Conditions

Direct electrophilic fluorination of an existing indole core is a challenging endeavor as indole is highly reactive at the C-3 position. However, with appropriate directing groups or under specific conditions, fluorination at other positions can be achieved. While direct C-6 fluorination is not commonly reported, the use of potent electrophilic fluorinating agents is the standard approach for introducing fluorine onto aromatic rings.

Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. These reagents deliver an electrophilic fluorine atom ("F+"). The reaction typically involves the activation of the aromatic ring towards electrophilic attack.

Reagent Typical Substrate General Conditions
N-Fluorobenzenesulfonimide (NFSI)Electron-rich arenesAcidic or transition-metal catalysis
Selectfluor®Electron-rich arenesOften in polar solvents like acetonitrile (B52724)

Given the high reactivity of the indole C-3 position, a strategy to achieve C-6 fluorination would likely involve protecting the C-3 position or utilizing a substrate with a directing group at a neighboring position to favor C-6 attack.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination offers a powerful alternative for introducing fluorine, particularly when starting with a pre-functionalized indole. A common strategy involves the displacement of a leaving group, such as a bromine or iodine atom, from the C-6 position of the indole ring with a fluoride (B91410) source.

The synthesis of 6-bromo-1H-indole is a known process, and this intermediate could serve as a precursor for nucleophilic fluorination. The reaction would involve treating 6-bromo-1H-indole with a fluoride salt, such as potassium fluoride, often in the presence of a phase-transfer catalyst or in a high-boiling polar aprotic solvent to enhance the nucleophilicity of the fluoride ion.

Substrate Fluoride Source Catalyst/Additive General Conditions
6-Bromo-1H-indolePotassium Fluoride (KF)Crown ether or Phase-transfer catalystHigh temperature in aprotic solvent
6-Iodo-1H-indoleCesium Fluoride (CsF)Palladium catalystCross-coupling conditions

Acetate Group Functionalization at the C-3 Position

The final step in the synthesis of 6-Fluoro-1H-indol-3-yl acetate is the introduction of the acetate group at the C-3 position of the 6-fluoroindole core. The high electron density at this position makes it susceptible to electrophilic attack and various C-H functionalization reactions.

One of the most direct and modern approaches is the palladium-catalyzed C-H acetoxylation. This method allows for the direct conversion of a C-H bond to a C-O bond. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in the presence of an oxidant and an acetate source.

Another viable method involves the oxidation of 6-fluoroindole to 6-fluoroindol-3-one, followed by reduction and acetylation. However, a more direct approach is often preferred for efficiency. A reported method for the synthesis of 1H-indol-3-yl acetates involves the oxidation of indoles with (diacetoxyiodo)benzene (B116549) (DIB) in the presence of a base. This method could likely be adapted for 6-fluoroindole.

Method Reagents General Conditions
Palladium-Catalyzed C-H Acetoxylation6-Fluoro-1H-indole, Pd(OAc)₂, Oxidant, Acetate sourceHeating in a suitable solvent
Oxidation with DIB6-Fluoro-1H-indole, (Diacetoxyiodo)benzene, BaseMild conditions in an organic solvent
Friedel-Crafts Fluoroacetylation6-Fluoro-1H-indole, Fluorinated Acetic AcidCatalyst and additive-free conditions

The Friedel-Crafts fluoroacetylation of indoles with fluorinated acetic acids provides a route to fluoromethyl indol-3-yl ketones, which could potentially be transformed into the desired acetate.

Esterification Reactions and Catalytic Systems

A primary route to this compound likely involves the esterification of 6-fluoro-1H-indole-3-carboxylic acid. This classical approach, known as Fischer-Speier esterification, typically involves reacting the carboxylic acid with acetic acid in the presence of a strong acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and various techniques can be employed to drive it towards the product side, such as using an excess of one reactant or removing water as it is formed.

Modern catalytic systems offer milder and more efficient alternatives to traditional strong acids. For instance, various solid acid catalysts and metal complexes can be employed to facilitate the esterification under more controlled conditions. While specific studies on the esterification of 6-fluoro-1H-indole-3-carboxylic acid to its acetate are not prevalent, the general principles of esterification of indole carboxylic acids are well-established. organic-chemistry.org

Below is a table summarizing catalytic systems applicable to the esterification of carboxylic acids, which could be adapted for the synthesis of this compound.

Catalyst SystemReactantsSolventKey Features
Sulfuric Acid (H₂SO₄)Carboxylic Acid, AlcoholExcess AlcoholClassic Fischer esterification; requires strong acid and often heat. masterorganicchemistry.com
Porous Phenolsulfonic Acid-Formaldehyde (PSF) ResinFatty AcidsSolvent-freeSolid acid catalyst, reusable up to 30 times without significant loss of activity.
Sulfuryl Fluoride (SO₂F₂)Carboxylic Acid, AlcoholNot specifiedMediates dehydrative coupling at room temperature with high efficiency and broad substrate scope. organic-chemistry.org
TBTU/TATU/COMU with organic basesCarboxylic Acid, AlcoholNot specifiedPeptide coupling reagents adaptable for esterification, including selective monoesterification of diols. organic-chemistry.org

Selective Acetylation Techniques

An alternative and more direct approach to this compound is the selective acetylation of the 6-fluoro-1H-indole core at the C3 position. This can be achieved through direct C-H functionalization, a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials.

One such method is the metal-free direct C3-H acetoxylation of indoles using a hypervalent iodine reagent like phenyliodine(II) diacetate (PhI(OAc)₂). jlu.edu.cn This reaction proceeds by the electrophilic attack of the iodine(III) reagent on the electron-rich C3 position of the indole ring. This methodology has been shown to be effective for a range of indole derivatives, affording 3-acetoxyindoles in moderate to good yields. jlu.edu.cn The reaction is typically carried out in acetic acid, which can act as both the solvent and the source of the acetate group.

The table below outlines a representative system for the selective acetylation of indoles.

ReagentSolventTemperatureYield Range
Phenyliodine(II) diacetate (PhI(OAc)₂)Acetic Acid (HOAc)60 °C45% - 86%

Regioselective Synthesis and Isomer Control

Strategies for Controlling Substitution Patterns

The synthesis of this compound requires precise control over the placement of both the fluorine and the acetate groups on the indole scaffold. The inherent reactivity of the indole ring, with its nucleophilic C3 position, often directs electrophilic substitution to this site. acs.orgnih.gov

Strategies for achieving the desired 6-fluoro substitution pattern typically involve starting with a pre-fluorinated benzene (B151609) derivative, which is then used to construct the indole ring through established synthetic routes like the Fischer, Bischler, or Reissert indole syntheses. For example, a 4-fluoro-substituted aniline or nitrobenzene (B124822) can be elaborated to yield a 6-fluoroindole derivative. rsc.org

Once the 6-fluoroindole core is obtained, the functionalization at the C3 position is generally favored. Directing groups can also be employed to enhance the regioselectivity of further substitutions if necessary, though for C3 functionalization, this is often not required due to the intrinsic reactivity of the indole nucleus. mdpi.com

Separation and Characterization of Regioisomers

In syntheses where multiple isomers can be formed, robust separation and characterization techniques are crucial. For fluorinated indole derivatives, a combination of chromatographic and spectroscopic methods is typically employed.

Separation Techniques: High-performance liquid chromatography (HPLC) is a powerful tool for separating isomers of organic compounds. nih.gov For fluorinated aromatic compounds, reversed-phase columns, particularly those with pentafluorophenyl (PFP) stationary phases, can offer unique selectivity for halogenated isomers. chromforum.org Gas chromatography (GC) is another effective technique for separating volatile isomers. uta.edu

Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of indole derivatives.

¹H NMR provides information on the proton environment and substitution patterns on the indole ring.

¹³C NMR helps to identify all carbon atoms in the molecule.

¹⁹F NMR is particularly valuable for fluorinated compounds, as the fluorine chemical shift is highly sensitive to the electronic environment, allowing for unambiguous confirmation of the fluorine's position. nih.govnih.gov

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the synthesized compound.

The table below summarizes the key analytical techniques for the separation and characterization of this compound and its potential isomers.

TechniquePurposeKey Information Obtained
High-Performance Liquid Chromatography (HPLC)Separation of isomersRetention time, purity assessment.
Gas Chromatography (GC)Separation of volatile isomersRetention time, purity assessment.
¹H NMR SpectroscopyStructural elucidationChemical shifts and coupling constants of protons.
¹³C NMR SpectroscopyStructural elucidationChemical shifts of carbon atoms.
¹⁹F NMR SpectroscopyStructural elucidationChemical shift of the fluorine atom, confirming its position.
Mass Spectrometry (MS)Molecular weight determinationMolecular ion peak and fragmentation pattern.

Advanced Synthetic Strategies and Industrial Considerations

Continuous Flow Synthesis Methodologies

For the large-scale and industrial production of fine chemicals like this compound, continuous flow synthesis offers significant advantages over traditional batch processing. mdpi.comnih.gov Flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This leads to improved safety, higher yields, better product quality, and easier scalability. researchgate.net

Several classic indole syntheses, including the Fischer, Reissert, and Heumann methods, have been successfully adapted to continuous flow systems. mdpi.comresearchgate.net For instance, the Reissert indole synthesis has been performed in a continuous flow setup to produce indole-2-carboxylic acid esters, demonstrating the feasibility of multi-step reactions in a continuous manner. mdpi.com Similarly, the functionalization of the indole ring can be achieved in flow reactors, offering a pathway for the efficient production of derivatives like this compound. nih.govuc.pt

The table below provides examples of indole synthesis methodologies that have been implemented in continuous flow systems.

Synthetic MethodKey Features of Flow ImplementationAdvantages
Fischer Indole SynthesisHigh temperature and pressure conditions in a microreactor.Reduced reaction times, increased productivity. mdpi.com
Reissert Indole SynthesisUse of H-cube system for catalytic hydrogenation.Rapid synthesis compared to batch hydrogenation. mdpi.com
Reductive Cyclization of o-nitrobenzylcarbonyl compoundsConsecutive catalytic hydrogenation in a single step.Avoids isolation of intermediates. mdpi.com

Scale-Up and Process Optimization

The transition from laboratory-scale synthesis to large-scale production of this compound necessitates careful consideration of process optimization to ensure efficiency, cost-effectiveness, and safety. While specific scale-up data for this exact compound is not extensively detailed in public literature, general principles for the synthesis of related N-acylated indole alkanoic acids and esters can be applied nih.gov.

Optimization strategies typically focus on key reaction parameters. For the acetylation of 6-fluoro-1H-indole, a critical step in the synthesis, parameters such as reaction temperature, solvent, catalyst loading, and reaction time are crucial. Microwave-assisted synthesis has been shown to be effective for similar compounds, allowing for rapid optimization of reaction conditions and potentially leading to higher yields and shorter reaction times on a larger scale nih.gov.

Key parameters for optimization in the scale-up of indol-3-yl acetate synthesis may include:

Reagent Stoichiometry: Fine-tuning the molar ratios of 6-fluoro-1H-indole, the acetylating agent (e.g., acetic anhydride), and any catalysts or bases is essential to maximize yield and minimize side products.

Solvent Selection: The choice of solvent can significantly impact reaction rates and product purity. Solvents must be evaluated for their performance, cost, safety, and environmental impact.

Temperature and Pressure Control: Precise control over temperature and pressure is critical for maintaining consistent reaction kinetics and preventing thermal decomposition, especially during exothermic acylation reactions.

Work-up and Purification: Developing an efficient and scalable purification protocol, such as crystallization or chromatography, is vital for achieving the desired product purity in multi-gram or kilogram quantities academax.com.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify the optimal conditions for large-scale production.

Table 1: Key Parameters for Process Optimization of this compound Synthesis

ParameterFocus AreaPotential Impact on Scale-Up
Reactant Concentration Molar ratio of 6-fluoro-1H-indole to acetylating agentAffects reaction rate, yield, and impurity profile.
Catalyst Loading Amount of acid or base catalystInfluences reaction speed and can affect cost and purification.
Temperature Reaction and crystallization temperatureCritical for controlling reaction kinetics and product polymorphism.
Mixing/Agitation Stirring speed and impeller designEnsures homogeneity, improves heat and mass transfer.
Purification Method Crystallization, distillation, chromatographyDetermines final purity, yield, and process efficiency.

Chemical Reactivity and Transformation Studies of the Compound

The chemical reactivity of this compound is largely dictated by the indole nucleus and the 3-acetoxy substituent. The electron-rich indole ring is susceptible to electrophilic attack, while the ester group can undergo various nucleophilic reactions.

Oxidation Reactions and Product Characterization

The oxidation of indol-3-yl acetates can lead to a variety of products depending on the oxidant and reaction conditions. The oxidation of 1,2-disubstituted indoles with lead tetra-acetate, for instance, typically yields the corresponding 3-acetoxy derivatives rsc.org. However, for this compound, where the 3-position is already functionalized, oxidation is expected to occur at other positions of the indole ring or lead to more complex products.

One potential pathway is the oxidation of the indole ring to form oxindole (B195798) derivatives. Studies on the oxidation of indole have shown that selective oxidation at the C3 position can lead to 3-oxindole derivatives acs.org. In the case of this compound, oxidation could potentially lead to the formation of 6-fluoro-1,3-dihydro-2H-indol-2-one (6-fluorooxindole) after subsequent hydrolysis of the acetate group. The reaction may proceed through an intermediate epoxide.

Characterization of the oxidation products would typically involve a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy would be used to determine the structure of the products by analyzing chemical shifts and coupling constants.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation patterns of the oxidized products.

Infrared (IR) Spectroscopy: To identify key functional groups, such as the appearance of a new carbonyl stretch corresponding to the oxindole moiety.

Table 2: Potential Oxidation Reactions and Products

Oxidizing AgentPotential Product(s)Characterization Notes
Lead Tetraacetate (Pb(OAc)4)Dimerized or further oxidized indole speciesComplex product mixture may require chromatographic separation.
m-Chloroperoxybenzoic acid (mCPBA)6-Fluoro-1,3-dihydro-2H-indol-2-one (after hydrolysis)Appearance of a lactam carbonyl in IR and characteristic shifts in NMR.
Hydrogen Peroxide (H2O2) with catalystIsatin (B1672199) (6-fluoroindole-2,3-dione) or other oxygenated productsESI-MS and UV-Vis absorption analysis would be key for identification. acs.org

Reduction Methodologies and Derivative Formation

The reduction of this compound can target either the ester functionality or the indole ring itself.

Reduction of the Ester Group: The acetate group can be reduced to the corresponding alcohol, (6-fluoro-1H-indol-3-yl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent wikipedia.org. The resulting alcohol is a versatile intermediate for further functionalization.

Reduction of the Indole Ring: The indole nucleus can be reduced to an indoline (B122111) (2,3-dihydroindole) derivative. This is often accomplished through catalytic hydrogenation using catalysts like platinum oxide (Adam's catalyst) or Raney nickel under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the selectivity of the reduction. The reduction of indole carbonyl derivatives with diborane (B8814927) has also been reported, which could potentially reduce both the ester and the indole ring researchgate.net.

Table 3: Reduction Methodologies and Potential Derivatives

Reducing Agent/MethodTarget FunctionalityPrimary Product
Lithium Aluminum Hydride (LiAlH4)Ester(6-Fluoro-1H-indol-3-yl)methanol
Catalytic Hydrogenation (H2/Pd, Pt, Ni)Indole Ring6-Fluoro-2,3-dihydro-1H-indol-3-yl acetate
Diborane (B2H6)Ester and/or Indole Ring(6-Fluoro-1H-indol-3-yl)methanol or (6-fluoro-2,3-dihydro-1H-indol-3-yl)methanol

Hydrolysis and Ester Cleavage Investigations

The ester linkage in this compound is susceptible to cleavage under both acidic and basic conditions, a process known as hydrolysis. This reaction yields 6-fluoro-1H-indol-3-ol (also known as 6-fluoroindoxyl), which exists in equilibrium with its keto tautomer, 6-fluoro-1,3-dihydro-2H-indol-2-one.

Alkaline hydrolysis is a common method for cleaving indol-3-yl esters. This is typically carried out using an aqueous solution of a base such as sodium hydroxide (B78521) or potassium hydroxide nih.govumn.edu. The rate of hydrolysis is dependent on the pH and temperature of the reaction nih.govumn.edu. It is important to note that the resulting 6-fluoroindoxyl can be sensitive to air oxidation, particularly under basic conditions, which can lead to the formation of colored dimeric products like 6,6'-difluoroindigo rsc.org.

Enzymatic hydrolysis offers a milder alternative for ester cleavage, potentially providing higher selectivity and avoiding harsh reaction conditions nih.gov.

Table 4: Hydrolysis and Ester Cleavage Conditions

Reagent/ConditionProductNotes
Aqueous NaOH or KOH6-Fluoro-1H-indol-3-olProne to oxidation; reaction should be monitored to avoid side products. rsc.orgnih.gov
Aqueous HCl or H2SO46-Fluoro-1H-indol-3-olAcid-catalyzed hydrolysis can also promote other reactions of the indole ring.
Lipases/Esterases6-Fluoro-1H-indol-3-olMild conditions, high selectivity, suitable for sensitive substrates. nih.gov

Derivatization Strategies for Further Functionalization

The this compound scaffold can be further modified to create a library of derivatives with potentially interesting chemical and biological properties. Functionalization can be directed at the indole nitrogen, the C2 position, or the benzene portion of the indole ring.

N-Functionalization: The nitrogen atom of the indole ring can be alkylated or acylated after deprotonation with a suitable base. N-acylation can be achieved using various acylating agents like thioesters nih.gov.

C2-Functionalization: The C2 position is a common site for electrophilic substitution, especially when the C3 position is blocked. Palladium-catalyzed C-H functionalization methods have been developed for the arylation of indoles at the C2 and C4 positions nih.gov. Rhodium-catalyzed reactions with allylic acetates can introduce allyl groups at the C2 position rsc.org.

Friedel-Crafts Reactions: The electron-rich indole nucleus can undergo Friedel-Crafts acylation or alkylation at various positions, depending on the directing effects of the existing substituents and the reaction conditions acs.org.

These derivatization strategies allow for the systematic modification of the this compound structure, providing access to a wide range of novel compounds for further investigation.

Table 5: Derivatization Strategies for this compound

Reaction TypeReagents and ConditionsPosition of FunctionalizationPotential Product Class
N-Alkylation/AcylationAlkyl halide/Base or Acyl chloride/BaseN1N-Substituted-6-fluoro-1H-indol-3-yl acetates
C-H ArylationAryl iodide, Pd(II) catalystC2, C4, or C7Aryl-substituted-6-fluoro-1H-indol-3-yl acetates nih.gov
C2-AllylationAllylic acetate, Rh catalystC22-Allyl-6-fluoro-1H-indol-3-yl acetate rsc.org
Friedel-Crafts AcylationAcyl chloride, Lewis acidC2 or Benzene RingAcyl-substituted-6-fluoro-1H-indol-3-yl acetates organic-chemistry.org

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule like 6-Fluoro-1H-indol-3-YL acetate (B1210297), a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and electronic environment.

Proton (¹H) NMR Analysis for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of 6-Fluoro-1H-indol-3-YL acetate would feature distinct signals for the protons of the indole (B1671886) ring system and the acetate group. The aromatic region would show complex splitting patterns due to proton-proton and proton-fluorine couplings.

Acetate Protons (-OCOCH₃): A sharp singlet would be expected around δ 2.2-2.4 ppm, corresponding to the three equivalent methyl protons of the acetate group. sci-hub.se

Indole Protons (Ar-H):

The proton at the C2 position would likely appear as a singlet or a narrow doublet around δ 7.1-7.3 ppm.

The protons on the benzene (B151609) ring (C4, C5, C7) would exhibit more complex patterns due to both H-H and H-F coupling. The fluorine at C6 would significantly influence the chemical shifts and splitting of adjacent protons, particularly H-5 and H-7.

The N-H proton of the indole ring would appear as a broad singlet, typically downfield (δ 8.0-8.5 ppm), although its position can be highly dependent on solvent and concentration.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-OCOCH₃ ~ 2.3Singlet (s)N/A
H-2~ 7.2Singlet (s)N/A
H-4~ 7.4Doublet of Doublets (dd)J(H,H), J(H,F)
H-5~ 6.8Triplet of Doublets (td)J(H,H), J(H,F)
H-7~ 7.0Doublet of Doublets (dd)J(H,H), J(H,F)
NH ~ 8.1Broad Singlet (br s)N/A

Note: The data in this table is predictive and based on analyses of similar structures.

Carbon (¹³C) NMR and Fluorine (¹⁹F) NMR for Connectivity and Electronic Effects

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The presence of the highly electronegative fluorine atom at the C6 position would have a notable effect on the chemical shifts of the carbon atoms in the benzene ring, primarily through C-F coupling.

Acetate Carbons: The methyl carbon (-OC OCH₃) would resonate around δ 20-21 ppm, while the carbonyl carbon (-OC O-) would be significantly downfield, around δ 168 ppm. sci-hub.se

Indole Carbons: The carbons of the indole ring would appear in the aromatic region (δ 95-160 ppm). The carbon directly bonded to the fluorine (C-6) would show a large one-bond coupling constant (¹JC-F) of approximately 240 Hz and would be found at a high chemical shift (around 160 ppm). sci-hub.se Other carbons in the ring would show smaller two-, three-, or four-bond couplings to fluorine.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)C-F Coupling (JCF, Hz)
-OCOC H₃~ 21.0N/A
C -2~ 117.0~ 4
C -3~ 116.8N/A
C -3a~ 129.4~ 11
C -4~ 118.6~ 10
C -5~ 108.2~ 25
C -6~ 160.2~ 238
C -7~ 95.7~ 26
C -7a~ 133.0~ 11
-OC O-~ 168.5N/A

Note: The data in this table is predictive and based on analyses of similar structures. sci-hub.se

A ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at C6, and its coupling to adjacent protons would confirm its position.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Assignments

While 1D NMR provides foundational data, 2D NMR experiments would be essential for definitive assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks, clearly establishing the connectivity between adjacent protons on the benzene ring (H-4, H-5, and H-7).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon in the structure.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular framework. For instance, correlations from the acetate methyl protons to the acetate carbonyl carbon and to C-3 of the indole ring would confirm the location of the acetate group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₁₀H₈FNO₂. The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition with high confidence.

FormulaCalculated Exact Mass (M+H)⁺
C₁₀H₉FNO₂⁺194.0612

Note: The value is the calculated mass for the protonated molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. The fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure of the molecule.

For this compound, a primary and characteristic fragmentation pathway would be the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion, resulting from the cleavage of the acetate group. This would generate a stable ion corresponding to 6-fluoro-1H-indol-3-ol.

Predicted Fragmentation:

[M]⁺• → [M - CH₂CO]⁺• + CH₂CO

m/z 193 → m/z 151 + 42

This fragmentation is a hallmark of aryl acetates and would be a key diagnostic peak in the MS/MS spectrum. Further fragmentation of the m/z 151 ion could involve losses of CO or HCN, typical for indole ring systems.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Spectroscopic techniques are fundamental in identifying the key structural features of "this compound". Infrared (IR) spectroscopy probes the vibrational modes of chemical bonds to identify functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule.

Infrared (IR) Spectroscopy is a powerful tool for the qualitative analysis of molecular structure. The IR spectrum of "this compound" would be expected to exhibit a series of characteristic absorption bands corresponding to its distinct functional groups. Based on the known spectral data of indole and its derivatives, the following peaks can be anticipated researchgate.netnih.gov:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
N-H (Indole)Stretching3400 - 3300
C-H (Aromatic)Stretching3100 - 3000
C=O (Ester)Stretching1750 - 1735
C=C (Aromatic)Stretching1620 - 1580
C-O (Ester)Stretching1250 - 1200
C-F (Aromatic)Stretching1250 - 1000
C-H (Aromatic)Out-of-plane Bending850 - 750

This table is interactive. You can sort and filter the data.

The presence of a strong absorption band in the 1750-1735 cm⁻¹ region would be indicative of the carbonyl group of the acetate ester, a key feature of the molecule. The N-H stretching vibration of the indole ring is expected to appear as a sharp to moderately broad band in the 3400-3300 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would confirm the presence of the indole ring system, while the C-F stretching vibration would provide evidence for the fluorine substitution on the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the conjugated systems within a molecule. The indole ring system in "this compound" contains a chromophore that absorbs UV radiation, leading to characteristic electronic transitions. A study on the absorption spectra of ring-substituted indole-3-acetic acids, including 6-fluoroindole-3-acetic acid, revealed absorbance maxima in the 260-310 nm range, which are attributed to the overlapping vibronic lines of the ¹Lₐ ← ¹A and ¹Lₑ ← ¹A transitions. nih.gov Further maxima in the 200-230 nm region are assigned to the ¹Bₐ ← ¹A and ¹Bₑ ← ¹A transitions. nih.gov For 6-fluoroindole-3-acetic acid, red shifts in these transitions are observed compared to the unsubstituted indole-3-acetic acid. nih.gov The UV-Vis spectrum of "this compound" is expected to be similar to that of 6-fluoroindole-3-acetic acid, with characteristic absorption maxima that can be used for identification and quantification.

Transition Approximate Wavelength (λmax)
π → π* (¹Lₐ, ¹Lₑ)260 - 310 nm
π → π* (¹Bₐ, ¹Bₑ)200 - 230 nm

This table is interactive. You can sort and filter the data.

Advanced Chromatographic Methodologies for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of "this compound" and for separating it from potential isomers and impurities. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are powerful methods employed for these purposes.

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "this compound". It is widely used for purity assessment, quantification, and preparative separation. A reversed-phase HPLC method would be the most common approach for this compound.

A typical HPLC system for the analysis of "this compound" would consist of a C18 stationary phase, which is nonpolar, and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the possible addition of a modifier like acetic acid or formic acid to improve peak shape. nih.govacademicjournals.org Detection is commonly performed using a UV detector set at one of the absorption maxima of the compound (e.g., around 280 nm). academicjournals.org

Parameter Typical Conditions
Stationary Phase C18 (octadecylsilyl)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Modifier 0.1% Acetic Acid or Formic Acid
Detection UV at ~280 nm
Flow Rate 0.5 - 1.5 mL/min

This table is interactive. You can sort and filter the data.

By comparing the retention time and peak area of the sample to a known standard, the purity and concentration of "this compound" can be accurately determined.

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.com SFC offers several advantages over HPLC, including faster analysis times, reduced solvent consumption, and unique selectivity, making it particularly well-suited for the separation of chiral compounds and regioisomers. chromatographyonline.com

For "this compound," SFC could be instrumental in separating it from other positional isomers that may have been formed during synthesis (e.g., 4-fluoro, 5-fluoro, or 7-fluoro isomers). The separation of such closely related compounds can be challenging with HPLC, but the unique properties of supercritical fluids can provide the necessary resolution. mdpi.com Chiral stationary phases can also be employed in SFC to separate enantiomers if a chiral center is present in the molecule or if it is derivatized with a chiral reagent.

Parameter Typical Conditions
Mobile Phase Supercritical CO₂ with a co-solvent (e.g., Methanol, Ethanol)
Stationary Phase Chiral (e.g., polysaccharide-based) or achiral (e.g., silica, diol)
Temperature 30 - 60 °C
Back Pressure 100 - 200 bar
Detection UV, Mass Spectrometry (MS)

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The ability to fine-tune the solvating power of the mobile phase by adjusting pressure and temperature provides a high degree of control over the separation process. chromatographytoday.com

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. While "this compound" itself may have limited volatility, it can be analyzed by GC after conversion to a more volatile derivative. Derivatization is a common strategy for the GC analysis of polar compounds containing active hydrogens, such as the N-H group in the indole ring. nih.gov

Common derivatization reagents for compounds with N-H groups include silylating agents (e.g., BSTFA, TMCS) or acylating agents (e.g., trifluoroacetic anhydride). These reagents replace the active hydrogen with a nonpolar group, increasing the volatility and thermal stability of the analyte, and often improving chromatographic peak shape. The resulting derivative can then be readily analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum. researchgate.net

Parameter Typical Conditions
Derivatization Silylation (e.g., with BSTFA) or Acylation
Column Nonpolar or semi-polar capillary column (e.g., DB-5ms, HP-5)
Carrier Gas Helium or Hydrogen
Injection Mode Split or Splitless
Temperature Program Ramped from a low initial temperature to a high final temperature
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS)

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GC-MS analysis of the derivatized "this compound" would provide valuable information on its purity and could be used to identify and quantify trace-level impurities.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic properties and reactivity of 6-Fluoro-1H-indol-3-YL acetate (B1210297). These studies provide a detailed picture of the electron distribution and orbital energies within the molecule.

Density Functional Theory (DFT) Studies of Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies exclusively focused on 6-Fluoro-1H-indol-3-YL acetate are not widely available in published literature, DFT principles are routinely applied to understand related indole (B1671886) derivatives. researchgate.net For a molecule like this compound, DFT calculations would typically be used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as ionization potential and electron affinity. These calculations help in understanding the molecule's stability and reactivity. For instance, DFT has been used to study the geometry and electronic properties of the related compound 1H-indole-3-acetic acid. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or electron-accepting character. youtube.com

For this compound, the FMO analysis would predict the sites most susceptible to nucleophilic and electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. rsc.org While specific HOMO-LUMO energy values for this compound require dedicated computational studies, analysis of similar fluorinated indole structures can provide insights into how the fluorine substituent influences the frontier orbitals. rsc.org

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data

ParameterDescription
HOMO Energy Energy of the Highest Occupied Molecular Orbital.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap The energy difference between the LUMO and HOMO, indicating chemical reactivity and kinetic stability.

Note: This table is illustrative. Specific values for this compound would need to be determined through specific quantum chemical calculations.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map, also known as the molecular electrostatic potential (MEP) map, illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The EPS map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and susceptible to nucleophilic attack.

For this compound, the EPS map would likely show negative potential around the oxygen atoms of the acetate group and the fluorine atom, indicating these are sites for potential hydrogen bonding or interaction with positive centers. The hydrogen atom attached to the indole nitrogen would likely exhibit a region of positive potential. Such maps are crucial for understanding non-covalent interactions in ligand-receptor binding. researchgate.net

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for modeling the interaction between a ligand, such as this compound, and a protein target.

Ligand-Protein Binding Pose Prediction

Molecular docking simulations can predict the most likely binding conformation, or "pose," of this compound within the active site of a target protein. nih.gov The process involves sampling a large number of possible orientations and conformations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability. While specific docking studies for this compound against a particular receptor are not detailed in the available literature, this methodology is widely applied to indole-based compounds to explore their potential as inhibitors or modulators of various enzymes and receptors. nih.govnih.gov The predicted binding pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

Interaction Energy Calculations and Hotspot Identification

Following the prediction of a binding pose, the strength of the interaction between the ligand and the protein can be estimated by calculating the binding energy. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. These calculations help in ranking potential drug candidates and understanding the contribution of different parts of the molecule to the binding affinity.

Furthermore, the analysis can identify "hotspots" within the binding site—specific amino acid residues that contribute significantly to the binding energy. For this compound, this analysis would highlight which residues in a target protein are crucial for its binding and activity. This information is invaluable for the rational design of more potent and selective analogs.

Conformational Analysis in Binding Pockets

Understanding how this compound orients itself within the binding pocket of a target protein is fundamental to predicting its activity. The conformational flexibility of the molecule, particularly the rotation around the bond connecting the acetate group to the indole ring, plays a significant role. Studies on similar structures, such as propyl 2-(1H-indol-3-yl)acetate, have shown that the acetate group can adopt various dihedral angles relative to the plane of the indole ring system. This flexibility allows the molecule to adapt its shape to fit optimally within different binding site topologies.

For this compound, the key conformational variables would include:

Rotation of the Acetate Group: The orientation of the carbonyl oxygen and the ester linkage is critical for forming potential hydrogen bonds or other electrostatic interactions with amino acid residues in a binding pocket.

Planarity of the Indole Ring: The fluorinated indole ring itself is a rigid, planar structure that favors interactions like π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

In a hypothetical binding pocket, the indole ring would likely anchor the molecule through hydrophobic and aromatic interactions, while the more flexible acetate tail could scan the local environment to engage with polar or charged residues. The fluorine atom at the 6-position can alter the electronic properties of the indole ring, potentially influencing the strength of these interactions or forming specific contacts of its own, such as halogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique that correlates the structural properties of a series of compounds with their biological activities. nih.gov For indole derivatives, QSAR studies have been instrumental in designing new molecules with enhanced potency and selectivity. nih.govorientjchem.orgmdpi.com

Development of Predictive Models for Biological Activity

To develop a predictive QSAR model for a series of compounds including this compound, a dataset of structurally similar indole derivatives with known biological activities (e.g., IC50 values) would be assembled. nih.gov Mathematical models, often based on methods like multiple linear regression (MLR) or partial least squares (PLS), are then generated to establish a relationship between molecular descriptors and activity. mdpi.commdpi.com

For instance, a study on indole derivatives as Pim-1 kinase inhibitors successfully developed robust 3D-QSAR models (CoMFA and CoMSIA) that showed high correlation and predictive ability. nih.gov Another QSAR study on indole and isatin (B1672199) derivatives targeting a viral protease also yielded reliable models for predicting inhibitory activity. nih.gov These models are validated internally (e.g., using leave-one-out cross-validation) and externally with a test set of molecules to ensure their predictive power. nih.govjmaterenvironsci.com The resulting equations can then be used to estimate the activity of new, unsynthesized compounds like this compound.

Descriptor Analysis and Feature Importance

The core of any QSAR model lies in its molecular descriptors—numerical values that quantify different aspects of a molecule's structure. nih.gov Analysis of these descriptors reveals which molecular features are most important for biological activity. For indole-based compounds, several classes of descriptors have been shown to be significant. orientjchem.orgmdpi.com

Descriptor Class Specific Descriptor Examples Potential Importance for Activity
Electronic Dipole Moment, HOMO/LUMO energies, Partial ChargesGoverns electrostatic interactions, hydrogen bonding capacity, and reactivity. The fluorine atom in this compound significantly impacts these properties.
Steric/Topological Molecular Volume, Surface Area, Shape IndicesDetermines the physical fit of the molecule into a binding site. Important for avoiding steric clashes and maximizing favorable contacts.
Hydrophobicity LogP (Octanol-Water Partition Coefficient)Influences membrane permeability and hydrophobic interactions within the binding pocket.
Thermodynamic Heat of Formation, Hydration EnergyRelates to the stability of the molecule and its interactions with a solvent environment.
Autocorrelation Descriptors encoding the distribution of properties across the molecular structureProvides a more detailed 2D map of atomic properties.

This table is generated based on common descriptors used in QSAR studies of heterocyclic and indole-based compounds. orientjchem.orgmdpi.com

Analysis of these descriptors often reveals that a balance of electronic and hydrophobic features is crucial for the activity of indole derivatives.

Pharmacophore Modeling

A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to interact with a specific biological target. nih.govresearchgate.net For a compound like this compound, a hypothetical pharmacophore model would likely include several key features based on its structure.

Pharmacophoric Feature Corresponding Chemical Moiety Potential Interaction
Aromatic Ring (Aro) The bicyclic indole nucleusπ-π stacking with aromatic amino acid residues.
Hydrogen Bond Donor (HBD) The N-H group of the indole ringDonating a hydrogen bond to a backbone carbonyl or acidic residue.
Hydrogen Bond Acceptor (HBA) The carbonyl oxygen of the acetate groupAccepting a hydrogen bond from residues like serine, threonine, or lysine.
Hydrophobic Feature (Hyd) The indole ring and the ethyl acetate portionInteracting with nonpolar pockets in the receptor.
Halogen Bond Acceptor The fluorine atom at position 6Potentially interacting with electron-rich atoms.

This table outlines potential pharmacophoric features for this compound based on its chemical structure and common pharmacophore models for related inhibitors. nih.gov

Such models are used in virtual screening to search large compound databases for new molecules that match the pharmacophoric query and may possess similar biological activity. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its receptor over time, offering insights that static models like docking cannot. nih.gov

Ligand-Receptor Complex Stability and Dynamics

Once a plausible binding pose of this compound in a receptor is obtained (typically through molecular docking), an MD simulation can be performed to assess the stability of the complex. nih.govresearchgate.net The simulation tracks the movements of every atom in the system over a period of nanoseconds to microseconds.

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is not diffusing out of the binding pocket. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein and ligand are flexible and which are rigid. This can reveal which residues are key to maintaining the binding interaction. researchgate.net

Interaction Energy: The simulation allows for the calculation of the binding free energy between the ligand and the receptor, providing a quantitative measure of binding affinity.

Hydrogen Bond Analysis: The persistence of specific hydrogen bonds between the ligand and receptor over the course of the simulation can be tracked, highlighting the most critical interactions for stable binding.

For the this compound complex, MD simulations would be crucial to confirm that the key interactions predicted by docking and pharmacophore models (e.g., N-H hydrogen bonds, π-π stacking) are maintained in a dynamic, solvated environment. nih.gov

Solvent Effects and Conformational Ensembles

Computational methods, such as quantum chemical calculations and molecular dynamics simulations, are powerful tools to explore these phenomena. For indole derivatives, solvent effects are primarily governed by a combination of general electrostatic interactions and specific interactions like hydrogen bonding. nih.govresearchgate.netrsc.org The polarity of the solvent can significantly influence the relative energies of different conformers.

In the case of this compound, the key flexible bond is the C3-O bond of the acetate group, allowing for different orientations of the acetyl group relative to the indole ring. In a non-polar solvent, intramolecular interactions, such as van der Waals forces, would likely dominate the conformational preference. However, in polar protic solvents, such as water or alcohols, the scenario changes. These solvents can form hydrogen bonds with the N-H group of the indole ring and the carbonyl oxygen of the acetate group. Such specific interactions can stabilize conformers where these groups are more exposed to the solvent. nih.gov

Molecular dynamics simulations on related indole-containing molecules have shown that they can adopt various orientations and localizations within different environments, such as lipid bilayers, driven by a combination of hydrophobic and electrostatic interactions. nih.gov By analogy, it is expected that the conformational ensemble of this compound would be a dynamic equilibrium of multiple conformers, with the population of each conformer being dependent on the specific solvent environment.

A hypothetical representation of the influence of solvent polarity on the dominant conformer of this compound is presented in the table below. This is based on general principles of solute-solvent interactions.

Solvent TypeDominant InteractionsPredicted Conformational Preference of Acetate Group
Non-polar (e.g., Hexane)Intramolecular van der Waals forcesOriented to maximize intramolecular contacts, potentially folded over the indole ring.
Polar Aprotic (e.g., Acetonitrile)Dipole-dipole interactionsOriented to align with the overall molecular dipole moment to maximize favorable interactions with the solvent's electric field.
Polar Protic (e.g., Water)Hydrogen bonding, dipole-dipole interactionsOriented to expose the carbonyl oxygen and indole N-H for hydrogen bonding with solvent molecules.

In Silico Drug Design Principles and Virtual Screening

The indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs with a wide range of biological activities. mdpi.comnih.govnih.govmdpi.com Consequently, indole derivatives are frequently utilized in in silico drug design and virtual screening campaigns to identify novel therapeutic agents. mdpi.comjetir.org The specific compound, this compound, possesses several features that make it an interesting candidate for such computational approaches.

In Silico Drug Design Principles:

The design of new drugs based on the this compound scaffold would involve considering the distinct contributions of its constituent parts: the fluorinated indole core and the 3-acetate group.

The Fluorinated Indole Core: The indole ring system provides a rigid, aromatic scaffold that can engage in various non-covalent interactions with biological targets, including π-π stacking, hydrophobic interactions, and hydrogen bonding (via the N-H group). mdpi.com The fluorine atom at the 6-position can significantly modulate the electronic properties of the indole ring, influencing its pKa and dipole moment. emerginginvestigators.org Fluorine substitution can also enhance metabolic stability and improve binding affinity by forming specific interactions, such as fluorine-protein contacts. researchgate.net

The 3-Acetate Group: The acetate moiety at the 3-position introduces a hydrogen bond acceptor (the carbonyl oxygen) and a potential hydrolysis site. In drug design, this group could be modified to explore different interactions with a target protein. For instance, it could be replaced with other functional groups to act as a hydrogen bond donor or to introduce different steric or electronic properties.

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov this compound, or more broadly, the 6-fluoro-1H-indol-3-yl scaffold, can be used in several virtual screening strategies.

Ligand-Based Virtual Screening: If a set of known active molecules for a particular target share the 6-fluoro-indole scaffold, a pharmacophore model can be developed. nih.govmdpi.comproceedings.scienceacs.org This model would define the essential three-dimensional arrangement of chemical features required for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. The 6-fluoro-indole core would likely feature as a key aromatic and potentially hydrophobic element in such a model. Large compound databases could then be screened to find molecules that match this pharmacophore.

Structure-Based Virtual Screening: In cases where the three-dimensional structure of the target protein is known, molecular docking can be employed. nih.govnih.govnih.govmdpi.com In this approach, virtual libraries of compounds containing the 6-fluoro-1H-indol-3-yl scaffold could be docked into the active site of the target. The docking algorithm would predict the binding pose and estimate the binding affinity of each compound. The fluorine atom and the acetate group would be critical in determining the predicted binding mode and score, as they would influence the electrostatic and van der Waals interactions with the protein's active site residues. researchgate.net

The following table summarizes how the structural features of this compound would be considered in different in silico drug design and virtual screening approaches.

In Silico ApproachRole of this compound ScaffoldKey Structural Features Considered
Pharmacophore ModelingTemplate for defining essential chemical features for activity.Aromatic ring (indole), hydrogen bond donor (N-H), hydrogen bond acceptor (acetate C=O), hydrophobic regions.
Molecular DockingScaffold for designing a library of potential binders to a target protein.Shape complementarity, electrostatic interactions (fluorine, carbonyl), hydrogen bonding potential, π-π stacking of the indole ring.
Fragment-Based Drug DesignA starting fragment for building a more potent ligand.The 6-fluoroindole (B127801) core as a key binding element to be elaborated with additional functional groups.

Pharmacological and Biochemical Investigations of 6 Fluoro 1h Indol 3 Yl Acetate and Its Analogues

In Vitro and Ex Vivo Studies of Biological Activities

Investigations into the biological effects of indole (B1671886) derivatives have revealed a wide spectrum of activities, ranging from receptor modulation to enzyme inhibition and the alteration of cellular signaling pathways.

The G protein-coupled receptor 84 (GPR84) is a proinflammatory receptor primarily expressed on immune cells that is activated by medium-chain fatty acids. nih.govnih.gov It has emerged as a therapeutic target for inflammatory conditions, and several indole-based compounds have been investigated as modulators of this receptor. nih.govacs.org

Research has identified potent and selective antagonists of human GPR84 that feature an indole core. For instance, after screening a large compound library, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole was identified as a high-affinity competitive antagonist. nih.govacs.orgnih.gov Further chemical modifications around this indole scaffold led to the development of analogues with even higher affinity, including benzyl (B1604629) acetate (B1210297) derivatives. nih.gov These findings suggest that the indole structure is a viable scaffold for developing GPR84 antagonists and that acetate moieties can be incorporated to enhance potency.

Conversely, other fluorinated indole derivatives have been shown to act as GPR84 agonists. Diindolylmethane derivatives, particularly those with fluorine substitutions on the indole rings, have been synthesized and evaluated for their activity at the human GPR84 receptor. nih.govacs.org Compounds such as di(5-fluoro-1H-indole-3-yl)methane and di(5,7-difluoro-1H-indole-3-yl)methane were identified as potent agonists, demonstrating that fluorinated indoles can effectively activate this receptor. nih.govacs.org

Table 1: GPR84 Antagonist Activity of Indole Analogues

CompoundActivity TypeAffinity (pA₂)Source
4-(3-((1H-indol-3-yl)methyl)-6-phenyl-1,2,4-triazin-5-yl)benzyl acetateCompetitive Antagonist9.19 ± 0.10 nih.gov
4-(3-((1H-indol-3-yl)methyl)-5-phenyl-1,2,4-triazin-6-yl)benzyl acetateCompetitive Antagonist9.31 ± 0.10 nih.gov

Cyclooxygenase (COX) enzymes are key mediators of inflammation, with COX-2 being the inducible isoform primarily involved in the inflammatory process. nih.govnih.gov The indole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), including Indomethacin, which inhibits COX enzymes. nih.gov Consequently, numerous indole derivatives have been synthesized and evaluated as selective COX-2 inhibitors to achieve anti-inflammatory effects with fewer gastrointestinal side effects. nih.govnih.gov

Studies have shown that indole-3-acetic acid derivatives can be potent and selective COX-2 inhibitors. A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and showed significant anti-inflammatory activity, with some compounds proving to be selective inhibitors of COX-2 expression. nih.govresearchgate.net Docking studies revealed that these compounds could bind effectively within the active site of the COX-2 enzyme, with interactions similar to known inhibitors. nih.govresearchgate.net

Furthermore, the strategic placement of substituents on the indole ring has been shown to enhance COX-2 selectivity. The introduction of a fluorine atom, for example, has been noted as a strategy that can improve the potency and selectivity of COX-2 inhibition in other chemical scaffolds. nih.gov Research on 2-phenyl-3-sulfonylphenyl-indoles also identified them as a class of potent and selective COX-2 inhibitors. nih.gov

Table 2: COX-2 Inhibitory Activity of an Indole Acetohydrazide Analogue

CompoundInhibition (%) after 3hSelectivitySource
Compound S3 (3-nitrophenyl substituted acetohydrazide)61.20%Selectively inhibits COX-2 expression nih.gov
Indomethacin (Reference)76.89%Non-selective nih.gov

Indole derivatives have been extensively studied for their antiproliferative and pro-apoptotic effects in various cancer cell lines. mdpi.com The underlying mechanisms often involve cell cycle arrest and the modulation of key proteins that regulate apoptosis. mdpi.comnih.gov

A newly synthesized indole derivative, LWX-473, was shown to induce apoptosis and cause cell cycle arrest in the G1 phase in Jurkat cells. imrpress.comimrpress.com Its pro-apoptotic effect was mediated by increasing the levels of cleaved PARP, cleaved caspase-3, and cleaved caspase-9, while decreasing the expression of the anti-apoptotic protein Bcl-2. imrpress.com Similarly, another study on a fluorinated heterocyclic compound, 6-fluoro-3-formylchromone, found that it inhibited the proliferation of hepatocellular carcinoma cells and induced apoptosis by suppressing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax. nih.gov These findings highlight a common pathway for fluorinated heterocyclic compounds, involving the modulation of the Bax/Bcl-2 ratio to trigger programmed cell death. nih.gov The cellular mechanism for some indole derivatives involves arresting the cell cycle in the G2/M phase and inducing apoptosis. mdpi.com

The parent compound, indole-3-acetic acid (IAA), a metabolite of tryptophan produced by gut microbiota, has demonstrated significant anti-inflammatory properties. nih.govbiocrates.com Studies using RAW264.7 macrophage cell lines have shown that IAA can effectively suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.gov

This reduction in inflammatory mediators is a key aspect of the compound's biological activity. biocrates.comresearchgate.net In mouse models, oral administration of indole-3-acetate (B1200044) was found to alleviate diet-induced inflammation by significantly reducing elevated levels of TNF-α and IL-6 in the liver. nih.gov The mechanism is partly attributed to the ability of IAA to act as a free radical scavenger and an activator of the aryl hydrocarbon receptor (AhR), which helps modulate immune responses. biocrates.comatsjournals.org Furthermore, the activation of GPR84, a receptor for which indole derivatives can be ligands, has been shown to amplify LPS-stimulated production of TNFα in macrophages, suggesting a potential receptor-mediated pathway for modulating cytokine release. nih.gov

Beyond direct receptor or enzyme interactions, indole derivatives can influence fundamental biochemical pathways. Indole-3-acetate (I3A) has been shown to alter lipid metabolism. In diet-induced steatosis models, I3A treatment was found to reduce de novo lipogenesis through the downregulation of the fatty acid synthase (Fasn) enzyme. nih.gov

Furthermore, I3A can modulate key signaling kinases involved in cellular energy homeostasis. In macrophages, I3A attenuates inflammatory responses through the activation of AMP-activated protein kinase (AMPK), a central regulator of metabolism. nih.gov Other research has identified indole-3-acetic acid as a potent activator of ubiquitin-specific peptidase 40 (USP40). atsjournals.org This activation leads to the deubiquitination of heat shock protein 90 (HSP90), a crucial molecular chaperone involved in endothelial barrier integrity and inflammation. atsjournals.org In the context of cancer cells, other novel indole derivatives have been found to inhibit the PI3K/AKT/JAK2/Stat3 signaling pathways, which are critical for cell survival and proliferation. imrpress.com

Antimicrobial Activity Studies

Indole and its derivatives are recognized for their significant antimicrobial properties, demonstrating effects against a wide array of bacteria and fungi. researchgate.net The indole scaffold is a key component of natural defense mechanisms in plants, protecting them from various pathogens. researchgate.net This inherent antimicrobial activity has spurred considerable research into synthetic indole derivatives as potential therapeutic agents. researchgate.net

Indole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain bis-indole compounds have demonstrated antimicrobial activity against multidrug-resistant bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov The introduction of a fluorine atom to the indole ring, as seen in 6-fluoroindole (B127801), can enhance antibacterial activity. Studies have shown that 6-fluoroindole can inhibit biofilm formation in Serratia marcescens by interfering with quorum sensing and motility. researchgate.net Furthermore, peptide analogues incorporating 6-fluoro-tryptophan exhibited strong bactericidal effects at low concentrations against several pathogens, including Enterococcus faecalis, Staphylococcus aureus, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com

The antibacterial activity of indole derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Table 1: Examples of Antibacterial Activity of Indole Derivatives

Compound/DerivativeBacterial Strain(s)Observed Effect
Bis-indole compoundsAcinetobacter baumannii, Pseudomonas aeruginosaAntimicrobial activity against multidrug-resistant strains nih.gov
6-FluoroindoleSerratia marcescensInhibition of biofilm formation researchgate.net
Peptide with 6-fluoro-tryptophanE. faecalis, S. aureus, A. baumannii, P. aeruginosa, E. coliStrong bactericidal activity at low concentrations mdpi.com
Indole-3-carboxamido-polyamine conjugatesStaphylococcus aureus (including MRSA)Membrane disruption mdpi.com

This table is for illustrative purposes and does not represent an exhaustive list of all indole derivatives and their antibacterial activities.

In addition to their antibacterial properties, indole derivatives have demonstrated notable antifungal activity against a variety of pathogenic fungi. nih.govbohrium.com For example, a series of indole derivatives containing 1,3,4-thiadiazole (B1197879) showed a significant inhibitory effect on Botrytis cinerea, a common plant pathogen. acs.org Similarly, new indole analogues have been synthesized and found to be effective against several other plant pathogenic fungi, including Sclerotinia sclerotiorum and Fusarium oxysporum. bohrium.com

The antifungal efficacy of these compounds is often assessed by their ability to inhibit mycelial growth, with the median effective concentration (EC₅₀) being a key metric.

Table 2: Examples of Antifungal Activity of Indole Derivatives

Compound/DerivativeFungal Strain(s)Observed Effect
Indole-1,3,4-thiadiazole derivativesBotrytis cinereaGood inhibitory effect acs.org
Novel indole analoguesSclerotinia sclerotiorum, Fusarium oxysporumEffective fungicidal activities bohrium.com
Substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indolesAspergillus fumigatus, Candida albicansMild to moderate activity nih.gov

This table provides examples and is not a comprehensive list of all antifungal indole derivatives.

The antimicrobial effects of indole derivatives are believed to be multifaceted. nih.gov One of the primary proposed mechanisms is the disruption of the bacterial cell membrane. mdpi.comnih.gov The lipophilic nature of the indole ring allows these compounds to insert into the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. nih.gov For example, indole-3-carboxamido-polyamine conjugates have been shown to disrupt the bacterial membrane of S. aureus and methicillin-resistant S. aureus (MRSA). mdpi.com

Another key mechanism is the inhibition of essential metabolic pathways. nih.gov Indole derivatives can interfere with various cellular processes, including DNA replication and enzyme function. For instance, some indole compounds containing 1,3,4-thiadiazole are thought to act as succinate (B1194679) dehydrogenase inhibitors, disrupting the fungal respiratory chain. acs.org Furthermore, indole and its derivatives can act as intercellular signaling molecules in microbial communities, affecting processes like biofilm formation and virulence. oup.com

Antiviral Properties and Mechanistic Insights

The indole scaffold is a prominent feature in a variety of antiviral agents. nih.gov Fluorinated indoles, in particular, have shown significant promise in antiviral drug discovery. nih.gov For example, certain fluorinated indole derivatives have demonstrated potent inhibitory activity against HIV-1. nih.gov Specifically, a C-6 fluoro derivative of an indole compound showed improved anti-HCV activity. nih.gov

The antiviral mechanisms of indole derivatives are diverse and target various stages of the viral life cycle. These can include inhibiting viral entry into host cells, interfering with viral replication machinery, or blocking the activity of essential viral enzymes. nih.govmdpi.com For instance, some isatin (B1672199) derivatives, which are indole analogues, have shown broad-spectrum antiviral activity by targeting viral polymerases. mdpi.com

Structure-Activity Relationship (SAR) Derivations

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. frontiersin.orgdocumentsdelivered.com Understanding these structure-activity relationships (SAR) is crucial for the design and optimization of more potent and selective therapeutic agents.

Impact of Indole Ring Substituent Modifications on Biological Activity

Modifications to the indole ring can significantly impact the antimicrobial and antiviral properties of the resulting compounds. The introduction of different functional groups at various positions of the indole nucleus can alter the molecule's electronic properties, lipophilicity, and steric hindrance, all of which affect its interaction with biological targets. frontiersin.org

For instance, the presence of a fluorine atom on the indole ring can enhance biological activity. researchgate.net Fluorine's high electronegativity can modulate the acidity of nearby protons and influence the molecule's binding affinity to target enzymes or receptors. researchgate.net Studies on quinolone derivatives, a related class of heterocyclic compounds, have shown that fluorine substitution can be important for good Gram-positive antibacterial activity. researchgate.net The position of the fluorine atom is also critical; for example, a 6-fluoro substituent in certain peptide analogues led to potent antibacterial effects. mdpi.com

The nature of the substituent at other positions also plays a key role. For example, in a study of indole derivatives containing imidazo[2,1-b]thiazole, the type of substituent on the phenyl ring attached to the indole core influenced the antifungal activity. acs.org Similarly, for indole-3-carboxamido-polyamine conjugates, the specific polyamine chain attached to the indole-3-carboxamide core was found to be a determinant of their ability to potentiate the action of antibiotics. mdpi.com The lipophilicity of the molecule, often influenced by the substituents, has also been shown to have a significant relationship with antimicrobial activity. frontiersin.org

Contribution of the Fluoro Atom to Molecular Recognition and Efficacy

The introduction of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry to enhance pharmacological properties. In the context of the 6-fluoroindole scaffold, the fluorine atom at the 6-position is anticipated to significantly influence its interaction with biological targets. Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere of a hydrogen atom, yet it can profoundly alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.

Research on fluorinated molecules suggests several ways the 6-fluoro substituent could contribute to molecular recognition and efficacy:

Enhanced Binding Affinity: The fluorine atom can participate in favorable intermolecular interactions within a protein's binding pocket. These can include hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor) and halogen bonds, which are noncovalent interactions between the electrophilic region of the halogen and a nucleophilic site on the protein.

Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and access hydrophobic binding pockets within target proteins, potentially leading to increased potency.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Placing a fluorine atom at a site that is susceptible to oxidative metabolism by cytochrome P450 enzymes can block this process, thereby increasing the compound's half-life and bioavailability.

Conformational Control: The electronegativity of fluorine can influence the conformation of the molecule by creating specific intramolecular interactions or by affecting the rotational barriers of nearby bonds, potentially pre-organizing the ligand into a conformation that is optimal for receptor binding.

In studies of fluorinated thiazolidin-4-one derivatives, molecules with trifluoro functionalities demonstrated the most favorable interactions in molecular docking simulations, highlighting the significant role of fluorine in binding. rjptonline.org

Influence of Acetate Moiety on Receptor Interactions

The acetate group at the 3-position of the indole ring introduces an ester functionality, which can have several implications for the compound's pharmacological profile.

Prodrug Potential: The ester linkage of the acetate moiety is susceptible to hydrolysis by esterase enzymes present in the plasma and tissues. This suggests that 6-Fluoro-1H-indol-3-yl acetate could function as a prodrug, being rapidly converted in vivo to its active form, 6-fluoro-1H-indol-3-ol (6-fluoroindoxyl). This bioconversion can improve the parent drug's solubility, stability, or pharmacokinetic properties.

Altered Polarity and Binding: As an intact molecule, the acetate group significantly alters the polarity and steric profile of the indole-3-position compared to a simple hydroxyl or hydrogen substituent. The carbonyl oxygen of the acetate can act as a hydrogen bond acceptor, potentially forming key interactions within a receptor's active site.

Comparison with Indole-3-acetic acid (IAA): While structurally different (ester vs. carboxylic acid), the related compound Indole-3-acetic acid (IAA) provides insight into the potential roles of a substituent at this position. IAA is a well-known plant hormone and a signaling molecule in microorganisms and mammals. wikipedia.orgnih.gov It is known to be oxidized by peroxidases to form radical species that can induce cytotoxicity, a mechanism explored for prodrug cancer therapy. nih.govgoogle.com Furthermore, IAA and other indole derivatives are recognized as ligands for the Aryl Hydrocarbon Receptor (AhR). mdpi.com It is plausible that this compound or its hydrolyzed metabolite could interact with similar targets.

N-Substitution Effects on Biological Function

The indole nitrogen (at position 1) is a critical site for molecular interactions. The presence of a hydrogen atom (as in "1H-indol") allows it to function as a hydrogen bond donor, which is often a crucial interaction for binding to biological targets.

Studies on various indole derivatives have shown that substitution at this position can dramatically alter biological function:

Loss of Affinity: For many indole-based serotonin (B10506) receptor ligands, the N-H group is essential for forming a hydrogen bond with a key residue in the receptor's binding site. N-methylation or other substitutions at this position often lead to a significant or complete loss of binding affinity. nih.gov

Modulation of Activity: In other contexts, N-substitution is a key strategy for modulating a compound's activity, selectivity, and pharmacokinetic properties. For example, in the development of cannabinoid receptor agonists, N-substitution on the indole ring was explored to fine-tune efficacy and metabolic stability. researchgate.net

Mechanistic Elucidation of Biological Effects at the Molecular Level

Molecular Target Identification and Validation

Based on the known activities of its structural analogues, this compound could potentially interact with several molecular targets. Experimental validation would be required to confirm these possibilities.

Bacterial Quorum Sensing (QS) Systems: Indole and its derivatives, including 6-fluoroindole, are known to act as intercellular signaling molecules in bacteria. researchgate.net They can interfere with quorum sensing (QS) systems, which regulate virulence factors such as biofilm formation and pigment production in pathogenic bacteria like Serratia marcescens. researchgate.net Therefore, a primary potential target could be the proteins involved in the QS signaling cascade.

Aryl Hydrocarbon Receptor (AhR): Many indole derivatives, including metabolites of tryptophan like indole-3-acetic acid, are known ligands for the AhR. mdpi.comsemanticscholar.orgnih.gov The AhR is a ligand-activated transcription factor that regulates genes involved in xenobiotic metabolism and immune responses. youtube.com Activation of AhR by indole compounds has been shown to influence other signaling pathways, including that of the androgen receptor. semanticscholar.org

Serotonin Receptors: The indole scaffold is a classic pharmacophore found in numerous ligands for serotonin (5-HT) receptors, which are critical G-protein-coupled receptors (GPCRs) in the central nervous system. nih.gov Analogues have shown affinity for various subtypes, including 5-HT1A, 5-HT2A, and 5-HT6 receptors, which are targets for treating depression, anxiety, and cognitive disorders. nih.govmdpi.com

Autophagy-Associated Proteins: A molecular docking study predicted that 6-fluoroindole could bind to Drosophila melanogaster Autophagy-associated protein 8 (DmATG8a), suggesting a potential role in modulating the autophagy pathway. researchgate.net

Potential Molecular TargetAssociated AnaloguePotential Biological Effect
Quorum Sensing Systems6-FluoroindoleInhibition of bacterial virulence and biofilm formation researchgate.net
Aryl Hydrocarbon Receptor (AhR)Indole-3-acetic acidModulation of gene transcription and immune response semanticscholar.orgnih.gov
Serotonin Receptors (5-HT1A, 5-HT2A)Various Indole DerivativesModulation of neurotransmission nih.gov
Autophagy-associated protein 8 (ATG8)6-FluoroindoleRegulation of autophagy researchgate.net

Protein-Ligand Interaction Mapping (e.g., hydrogen bonding, hydrophobic interactions)

The specific interactions between a ligand and its protein target are fundamental to its biological activity. Based on studies of analogous compounds, the following interactions can be predicted for the 6-fluoroindole core structure.

Hydrogen Bonding: The indole N-H group is a critical hydrogen bond donor. In serotonin receptors, it often interacts with the side chain of a threonine residue (e.g., Thr3.37 in 5-HT2A). nih.gov A molecular docking study of 6-fluoroindole with DmATG8a predicted a key hydrogen bond between the ligand and the amino acid residue Lys48. researchgate.net The carbonyl oxygen of the acetate moiety could also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The bicyclic indole ring is largely hydrophobic and readily engages in van der Waals and π-stacking interactions within hydrophobic pockets of target proteins. For serotonin receptor ligands, the indole moiety is known to penetrate deeply into a hydrophobic microdomain of the receptor. nih.gov

Halogen Bonding: The fluorine atom at the 6-position can participate in halogen bonding, an interaction where the electropositive crown of the halogen interacts with a nucleophilic site (e.g., a backbone carbonyl oxygen) on the protein. This provides a specific directional interaction that can enhance binding affinity and selectivity.

Electrostatic Interactions: In ligands with a basic nitrogen (not present in the title compound but common in analogues), a key salt bridge is often formed with a conserved aspartic acid residue (Asp3.32) in aminergic GPCRs. nih.gov

Interaction TypeMolecular FeatureExample from Analogue StudiesPotential Target Residue
Hydrogen Bond (Donor)Indole N-HInteraction with 5-HT2A receptor nih.govThreonine (Thr)
Hydrogen Bond (Acceptor)Acetate Carbonyl Oxygen(Predicted)Serine, Threonine, Asparagine
Hydrophobic/π-stackingIndole Ring SystemPenetration into hydrophobic pocket of 5-HT receptors nih.govPhenylalanine, Tyrosine, Tryptophan
Halogen Bond6-Fluoro SubstituentObserved in various fluorinated ligandsCarbonyl Oxygen, Serine Hydroxyl

Downstream Signaling Pathway Analysis and Functional Consequences

The functional consequences of the binding of this compound would depend entirely on its molecular target and whether it acts as an agonist or antagonist.

Quorum Sensing Inhibition: If the compound inhibits QS signaling in bacteria, the downstream effect would be the dysregulation of gene expression controlled by cell density. asm.org This would lead to a reduction in the production of virulence factors, such as proteases, hemolysins, and pigments (e.g., prodigiosin (B1679158) in S. marcescens), and would inhibit the formation of drug-resistant biofilms. researchgate.netacs.org This represents an anti-virulence strategy rather than a direct bactericidal one.

Aryl Hydrocarbon Receptor (AhR) Activation: Ligand binding to the cytosolic AhR causes the dissociation of chaperone proteins. youtube.com The activated AhR-ligand complex then translocates to the nucleus, where it dimerizes with the ARNT protein (Aryl Hydrocarbon Receptor Nuclear Translocator). This heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. youtube.com This leads to the transcriptional activation of genes encoding metabolic enzymes, most notably cytochrome P450 enzymes like CYP1A1, and can modulate immune cell differentiation and function.

Serotonin Receptor Modulation: As GPCRs, serotonin receptors translate extracellular ligand binding into intracellular signals. For example, the 5-HT6 receptor is coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. mdpi.com This cAMP signal then activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression. Antagonism of this receptor would block this cascade. The functional consequences would manifest as changes in cognition, mood, or other neurological processes regulated by the serotonergic system. mdpi.com

Synthesis and Biological Evaluation of Novel Derivatives and Analogues

Design Principles for Lead Compound Optimization

A primary objective is to enhance the compound's biological activity against its intended target. This often involves modifications to increase binding affinity and selectivity. For instance, if targeting a specific enzyme, the acetate (B1210297) group at the 3-position of the indole (B1671886) ring could be a key interaction point. Optimization efforts might explore variations of this ester to probe the binding pocket for additional interactions.

Simultaneously, optimizing absorption, distribution, metabolism, and excretion (ADME) properties is crucial for developing a viable drug candidate. The fluorine atom at the 6-position of the indole ring can significantly influence metabolic stability by blocking potential sites of oxidative metabolism. rsc.org Further modifications would aim to balance lipophilicity and hydrophilicity to ensure adequate solubility and membrane permeability.

Improving chemical accessibility is another important consideration. The synthetic route to the lead compound and its analogues should be efficient and scalable to support further development. nih.gov

A hypothetical lead optimization workflow for a 6-fluoro-1H-indole-based compound might involve the following steps:

Initial SAR Exploration: Synthesize a small set of analogues with simple modifications to the core scaffold to understand the initial SAR.

Target Engagement Confirmation: Ensure that the observed biological activity is due to direct interaction with the intended target.

Iterative Design-Make-Test-Analyze Cycles: Systematically modify different parts of the molecule, guided by SAR data and, if available, structural information of the target-protein complex.

Scaffold Hopping and Bioisosteric Replacements for Enhanced Activity or Selectivity

Scaffold hopping and bioisosteric replacement are powerful strategies to explore new chemical space, overcome limitations of a lead compound (such as poor pharmacokinetics or toxicity), and identify novel intellectual property.

Scaffold Hopping involves replacing the central core of a molecule with a different chemical scaffold while maintaining the original's biological activity. This can lead to compounds with significantly different physicochemical properties. cambridgemedchemconsulting.com For a 6-fluoro-1H-indole derivative, a scaffold hop could involve replacing the indole core with other bicyclic heteroaromatics like indazole, benzimidazole, or azaindole. For example, research has shown that scaffold hopping from an indole to an indazole framework can yield potent dual inhibitors of MCL-1 and BCL-2, important targets in cancer therapy. nih.gov

Bioisosteric Replacement focuses on substituting a specific functional group with another that has similar physical or chemical properties, leading to a comparable biological response. cambridgemedchemconsulting.com This strategy is often used to fine-tune a molecule's properties. In the context of 6-Fluoro-1H-indol-3-yl acetate, several bioisosteric replacements could be considered:

Replacement of the Acetate Group: The ester functionality could be replaced with other groups that can act as hydrogen bond acceptors or have similar steric and electronic properties. Examples include amides, sulfonamides, or small heterocyclic rings. The choice of replacement would depend on the specific interactions with the biological target.

Replacement of the Indole NH: The indole nitrogen can be a site for metabolism or can influence the electronic properties of the ring. Replacing the NH with an oxygen (benzofuran) or sulfur (benzothiophene) could alter these properties and potentially improve the compound's profile.

Replacement of the Fluorine Atom: While fluorine often imparts favorable properties, other halogens or small electron-withdrawing groups could be explored to modulate the electronics and lipophilicity of the benzene (B151609) portion of the indole ring.

A study on the development of selective PI3Kδ inhibitors demonstrated the successful application of bioisosteric replacement of an indole scaffold to improve potency and selectivity. researchgate.netnih.govmdpi.com

Synthesis of Focused Libraries based on SAR Insights

Once initial SAR data is available, the synthesis of focused libraries of compounds is a key strategy to systematically explore the chemical space around a lead compound and refine the SAR. enamine.net A focused library for a 6-fluoro-1H-indole lead would be designed to probe specific positions of the molecule that have been identified as important for activity or other desirable properties.

For instance, if initial studies suggest that the substituent at the 3-position is crucial for activity, a focused library could be synthesized by reacting 6-fluoro-1H-indole with a variety of carboxylic acids (to form different esters) or isocyanates (to form ureas). Similarly, if the substitution pattern on the benzene ring is found to be important, a library could be generated by starting with different substituted fluoro-anilines to build the indole core.

The synthesis of such libraries often relies on robust and versatile chemical reactions that can be performed on a small scale with a wide range of starting materials. Common synthetic routes to indole derivatives that could be adapted for library synthesis include the Fischer indole synthesis, the Reissert indole synthesis, and various modern cross-coupling methodologies. researchgate.net

Table 1: Hypothetical Focused Library Design for a 6-Fluoro-1H-indole Lead

Position of Modification Rationale for Modification Example Functional Groups to Explore
Indole N1-position Modulate H-bonding, lipophilicity, and metabolic stability.Alkyl chains, benzyl (B1604629) groups, substituted phenyl rings.
Indole C3-position Probe binding pocket interactions and replace the potentially labile acetate group.Amides, sulfonamides, ketones, various five-membered heterocycles.
Indole C5-position Explore additional binding interactions and modify solubility.Small alkyl groups, halogens, cyano groups, methoxy (B1213986) groups.

This systematic approach allows for a deeper understanding of the SAR and can lead to the identification of compounds with significantly improved properties.

Parallel Synthesis and High-Throughput Screening Methodologies

To accelerate the drug discovery process, parallel synthesis and high-throughput screening (HTS) are indispensable tools.

Parallel Synthesis enables the rapid generation of a large number of compounds simultaneously. enamine.net This is typically done using automated or semi-automated systems where reactions are carried out in multi-well plates. For a 6-fluoro-1H-indole-based library, a parallel synthesis approach would involve reacting a common intermediate, such as 6-fluoro-1H-indole itself, with a diverse set of building blocks in separate wells. This allows for the efficient creation of a large and diverse library of related compounds for screening.

High-Throughput Screening (HTS) is the process of rapidly assessing the biological activity of a large number of compounds. nih.gov HTS assays are typically miniaturized and automated to allow for the testing of thousands of compounds in a short period. The data generated from HTS of a focused library of 6-fluoro-1H-indole derivatives can quickly identify "hits" – compounds that show significant activity. These hits can then be selected for further characterization and optimization.

The combination of parallel synthesis and HTS creates a powerful engine for lead discovery and optimization. It allows medicinal chemists to explore a vast chemical space efficiently and to quickly identify promising new drug candidates. wikipedia.org

Future Directions and Research Perspectives

Emerging Methodologies in Chemical Synthesis for Complex Fluorinated Indoles

The synthesis of fluorinated indoles, including structures related to 6-Fluoro-1H-indol-3-yl acetate (B1210297), is an area of continuous innovation. Traditional methods often require harsh conditions or pre-functionalized starting materials. researchgate.net However, recent advancements are paving the way for more efficient and versatile synthetic routes.

Emerging trends focus on late-stage fluorination, where a fluorine atom is introduced at a later step in the synthetic sequence. This approach is highly desirable as it allows for the diversification of complex molecules. Methodologies such as Selectfluor-mediated condensation and difluorohydroxylation are proving effective for creating unique fluorinated indole (B1671886) structures. nih.govacs.org For instance, Selectfluor has been used for the efficient difluorohydroxylation of substituted indoles, yielding 3,3-difluoroindolin-2-ols with high regioselectivity at the C3 position. acs.org

Furthermore, transition metal-catalyzed reactions, including those employing gold and ruthenium, are enabling novel cyclization and functionalization pathways. researchgate.netacs.org Gold-catalyzed tandem cycloisomerization/fluorination of 2-alkynylanilines provides access to both 3,3-difluoro-2-aryl-3H-indoles and 3-fluoro-2-arylindoles. researchgate.net Electrochemical methods are also gaining traction as a sustainable and oxidant-free approach for the dearomative 2,3-difunctionalization of indoles. researchgate.net These advanced synthetic strategies are crucial for generating a diverse library of complex fluorinated indoles for biological screening. rsc.orgrsc.org

Table 1: Comparison of Emerging Synthetic Methods for Fluorinated Indoles

MethodologyKey FeaturesAdvantages
Selectfluor-mediated Reactions Utilizes an electrophilic fluorinating agent. nih.govacs.orgMild reaction conditions, high regioselectivity. nih.govacs.org
Transition Metal Catalysis (Au, Ru) Enables novel cyclization and C-H functionalization. researchgate.netacs.orgAccess to diverse and complex indole scaffolds. researchgate.net
Electrochemical Synthesis Metal- and oxidant-free conditions. researchgate.netSustainable and highly selective. researchgate.net

Advancements in Biophysical Techniques for Ligand-Target Characterization

Understanding how a ligand like 6-Fluoro-1H-indol-3-yl acetate interacts with its biological target is fundamental for drug development. A suite of biophysical techniques is available to characterize these interactions in detail. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for studying fluorinated compounds. dntb.gov.uadntb.gov.ua The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, making it an excellent probe for monitoring ligand binding and conformational changes in proteins. dntb.gov.uadntb.gov.ua Advances in NMR techniques, such as saturation transfer difference (STD) NMR and Water-LOGSY, provide valuable information on ligand binding epitopes and affinities.

Other key biophysical methods include:

Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including enthalpy and entropy changes. nih.gov

Surface Plasmon Resonance (SPR): Measures real-time binding kinetics, yielding association and dissociation rate constants. nih.gov

Differential Scanning Fluorimetry (DSF): A high-throughput method to assess ligand binding by measuring changes in protein thermal stability. nih.gov

X-ray Crystallography: Provides high-resolution structural information of the ligand-protein complex, revealing key binding interactions at the atomic level. nih.gov

The combined application of these techniques offers a comprehensive understanding of the structure-activity relationship (SAR) and can guide the optimization of lead compounds. nih.govscholaris.ca

Exploration of Novel Biological Targets for Therapeutic Development

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of pharmacological activities, including antiviral, antitumor, and analgesic properties. nih.govrsc.org Fluorinated indoles, in particular, have shown promise against various diseases. researchgate.netnih.gov

While the specific biological targets of this compound are not yet fully elucidated, the broader class of indole derivatives has been investigated for activity against several important targets:

Protein Kinases: These enzymes are crucial regulators of cell signaling and are major targets in cancer therapy. nih.govmdpi.comnih.gov Indole derivatives have been developed as inhibitors of various kinases, including FLT3 in acute myeloid leukemia. nih.gov

Tubulin: As a key component of the cytoskeleton, tubulin is a well-established target for anticancer agents. Some indole derivatives have been shown to inhibit tubulin polymerization. nih.gov

Viral Proteins: Fluorinated indoles have demonstrated potent antiviral activity, for instance, against HIV-1 non-nucleoside reverse transcriptase (NNRT). nih.gov

Receptors: Indole-containing drugs are known to target various receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Future research should focus on screening this compound and related analogues against a diverse panel of biological targets to uncover novel therapeutic opportunities. nih.govrsc.org The anti-parasitic potential of halogenated indoles is also an area of growing interest. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. acs.orgastrazeneca.comnih.gov These computational tools can be applied to predict the biological activity of compounds like this compound and to design new analogues with improved properties. nih.govelsevierpure.commdpi.com

ML models, such as neural networks and support vector machines, can be trained on large datasets of chemical structures and their corresponding biological activities to develop predictive models. nih.govresearchgate.net These models can then be used to:

Predict Biological Activity: Screen virtual libraries of compounds to identify those with a high probability of being active against a specific target. plos.orgnih.gov

Optimize Lead Compounds: Suggest structural modifications to improve potency, selectivity, and pharmacokinetic properties.

De Novo Drug Design: Generate entirely new molecular structures with desired characteristics.

The use of AI can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising compounds. astrazeneca.comresearchgate.net For instance, graph neural networks are being employed to predict molecular properties and identify promising drug candidates. astrazeneca.com

Table 2: Applications of AI/ML in Fluorinated Indole Drug Discovery

ApplicationAI/ML TechniquePotential Impact
Virtual Screening Deep Learning, Support Vector Machines nih.govnih.govRapid identification of potential hits from large compound libraries. plos.org
QSAR Modeling Random Forest, Gradient Boosting nih.govPrediction of biological activity based on chemical structure. elsevierpure.com
De Novo Design Generative Adversarial Networks (GANs)Creation of novel indole scaffolds with optimized properties.
Reaction Prediction Neural Networks acs.orgPlanning efficient synthetic routes to target molecules.

Application as Chemical Probes for Cellular and Biochemical Research

Beyond their therapeutic potential, fluorinated indoles like this compound can serve as valuable chemical probes for studying biological processes. rsc.orgnih.gov The indole scaffold itself is inherently fluorescent, and this property can be modulated by its substitution pattern. nih.gov

Indole-based fluorescent probes have been developed for various applications, including:

Bioimaging: Visualizing specific analytes or cellular components in living cells. For example, indole-based probes have been designed for bioimaging of S-nitrosylation in mitochondria. nih.gov

Sensing: Detecting changes in the cellular environment, such as pH or the presence of specific ions. nih.gov

Molecular Recognition: Studying interactions between biomolecules. rsc.org

The fluorine atom in this compound can also be exploited as a sensitive reporter for ¹⁹F NMR studies, as mentioned earlier, to probe protein-ligand interactions in a solution environment. dntb.gov.ua The development of this compound and its derivatives as tailored chemical probes could provide powerful tools for fundamental biological research.

Q & A

Q. What are the recommended synthetic routes for 6-Fluoro-1H-indol-3-YL acetate, and how does fluorination impact reaction efficiency?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or esterification of 6-fluoroindole-3-acetic acid. Fluorination at the 6-position can hinder electrophilic substitution due to electron-withdrawing effects, requiring optimized Lewis acid catalysts (e.g., AlCl₃ or BF₃·Et₂O) . For regioselective fluorination, direct fluorination of indole precursors using Selectfluor® or DAST (diethylaminosulfur trifluoride) is effective but demands anhydrous conditions . Post-synthetic acetylation via acetic anhydride in pyridine is common, with reaction progress monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Key signals include a singlet for the acetate methyl group (~δ 2.1 ppm) and deshielded aromatic protons (δ 6.8–7.5 ppm) due to fluorine’s inductive effect. ¹⁹F NMR confirms fluorination (δ -110 to -120 ppm) .
  • X-ray Crystallography: Resolves spatial arrangement, as seen in related fluorinated indoles (e.g., C–F bond length ~1.35 Å, angle distortions <5°) .
  • HPLC-MS: Quantifies purity (>95%) using C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) .

Q. What safety protocols are essential for handling fluorinated indole derivatives?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure. Fluorinated indoles may release HF under pyrolysis .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal. Follow EPA guidelines for halogenated waste .
  • Storage: Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How does the 6-fluoro substituent influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: The acetate ester hydrolyzes rapidly in alkaline conditions (t₁/₂ <1 hr at pH >9), forming 6-fluoroindole-3-acetic acid. Acidic conditions (pH 2–4) stabilize the ester .
  • Thermal Stability: Decomposition occurs above 150°C, with TGA showing 10% mass loss by 180°C. DSC reveals an exothermic peak at 200°C, indicating degradation .

Q. What strategies resolve contradictions in biological activity data for fluorinated indole derivatives?

Methodological Answer:

  • Dose-Response Optimization: Use IC₅₀/EC₅₀ curves (e.g., in cancer cell lines) to differentiate cytotoxicity (MTT assay) from target-specific effects .
  • Metabolite Profiling: LC-MS/MS identifies hydrolyzed metabolites (e.g., 6-fluoroindole-3-acetic acid), which may confound activity results .
  • Computational Modeling: Molecular docking (AutoDock Vina) assesses fluorine’s role in binding affinity to receptors (e.g., serotonin transporters) .

Q. How does regioselective fluorination compare to other halogen substitutions in modulating photophysical properties?

Methodological Answer:

  • UV-Vis Spectroscopy: Fluorine’s electron-withdrawing effect red-shifts λmax by ~15 nm compared to chloro- or methyl-substituted analogs .
  • Fluorescence Quenching: Fluorine reduces quantum yield (Φ ~0.2 vs. Φ ~0.5 for non-fluorinated analogs) due to enhanced intersystem crossing .
  • Comparative Studies: Replace fluorine with Cl/Br via Pd-catalyzed cross-coupling (Suzuki-Miyaura) to evaluate substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.